molecular formula C22H20BrClN2O4S B2979003 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1251549-81-1

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No. B2979003
CAS RN: 1251549-81-1
M. Wt: 523.83
InChI Key: XLMJTQUDVKOZCL-UHFFFAOYSA-N
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Description

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H20BrClN2O4S and its molecular weight is 523.83. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity and Quantum Calculations

Researchers have investigated the reactivity of similar sulfonyl acetamide derivatives towards various nucleophiles, leading to the synthesis of compounds with notable antimicrobial activity. One study highlighted the synthesis of novel sulphonamide derivatives, showing good antimicrobial properties against several strains. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, were conducted to analyze the compounds' reactivity, providing insights into their electronic properties and potential as antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Characterization of Novel Derivatives

Another aspect of research focuses on synthesizing and characterizing novel derivatives to evaluate their pharmacological potentials. For instance, the synthesis of different 1,3,4-oxadiazole and acetamide derivatives based on ethyl nipecotate was explored, showing antibacterial and anti-enzymatic potential. The structural elucidation of these molecules was performed using spectral analytical techniques, revealing some compounds as effective inhibitors against gram-negative bacterial strains (Nafeesa et al., 2017).

Intramolecular Cyclization for Novel Compounds Synthesis

The intramolecular cyclization of certain acetamides has been explored to synthesize pyridin-2(1H)-ones, demonstrating the versatility of sulfonyl acetamides in generating bioactive heterocyclic compounds. These synthesized compounds underwent further chemical modifications, such as bromination and nitration, showcasing the compound's adaptability for various chemical transformations and potential applications in drug development (Savchenko et al., 2020).

Antimicrobial Evaluation of Thiazole and Pyridone Derivatives

Research also delves into the synthesis and antimicrobial evaluation of thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, highlighting the compound's role in developing antimicrobial agents. These studies indicate promising antimicrobial activities and emphasize the importance of structural variations to enhance biological activity (Darwish et al., 2014).

properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O4S/c1-14-11-15(2)26(13-20(27)25-12-16-5-3-4-6-19(16)24)22(28)21(14)31(29,30)18-9-7-17(23)8-10-18/h3-11H,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMJTQUDVKOZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

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